Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate
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Overview
Description
Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate is an organic compound with a complex structure that includes a nitro group, a phenylsulfonyl group, and a benzenecarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by sulfonylation to attach the phenylsulfonyl group. Finally, esterification is performed to form the benzenecarboxylate ester. Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, sulfonyl chloride for sulfonylation, and methanol with an acid catalyst for esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of an amino derivative.
Substitution: Introduction of new functional groups in place of the phenylsulfonyl group.
Scientific Research Applications
Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the phenylsulfonyl group may enhance the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzenecarboxylate: Lacks the phenylsulfonyl group, resulting in different chemical properties and reactivity.
Methyl 2-[(phenylsulfonyl)methyl]benzenecarboxylate: Lacks the nitro group, affecting its potential biological activity.
Methyl 3-nitro-2-methylbenzenecarboxylate: Lacks the phenylsulfonyl group, leading to different applications and reactivity.
Uniqueness
Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate is unique due to the presence of both the nitro and phenylsulfonyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the possibility of forming a wide range of derivatives.
Properties
IUPAC Name |
methyl 2-(benzenesulfonylmethyl)-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6S/c1-22-15(17)12-8-5-9-14(16(18)19)13(12)10-23(20,21)11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGQFYWENLTPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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